2-(Bromomethyl)-2-butylhexanoic acid
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Overview
Description
2-(Bromomethyl)-2-butylhexanoic acid is an organic compound with a bromomethyl group attached to a butylhexanoic acid backbone
Scientific Research Applications
2-(Bromomethyl)-2-butylhexanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form various derivatives.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, brominated compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
The mode of action refers to how the compound interacts with its target. For example, it might inhibit an enzyme, bind to a receptor, or interfere with a biochemical pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain molecules .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action depends on its mode of action and the biochemical pathways it affects. It could lead to changes in cellular function, alterations in signal transduction, or even cell death .
Action Environment
The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-butylhexanoic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butylhexanoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-butylhexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-butylhexanoic acid
- 2-(Iodomethyl)-2-butylhexanoic acid
- 2-(Methyl)-2-butylhexanoic acid
Uniqueness
2-(Bromomethyl)-2-butylhexanoic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
2-(bromomethyl)-2-butylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-7-11(9-12,10(13)14)8-6-4-2/h3-9H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRLODQYQTZCSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733314 |
Source
|
Record name | 2-(Bromomethyl)-2-butylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100048-86-0 |
Source
|
Record name | 2-(Bromomethyl)-2-butylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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